molecular formula C50H62N14O6S2 B12370657 (2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide

Cat. No.: B12370657
M. Wt: 1019.3 g/mol
InChI Key: DQRZNYPHOWVXPQ-YDUPODKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACBI3 involves multiple steps, starting from intermediate compounds. The key intermediates include compounds E-10c, K-13a, and A-4e. The final product, ACBI3, is obtained through a series of chemical reactions involving these intermediates .

Industrial Production Methods

Industrial production of ACBI3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, storage at specific temperatures, and formulation for in vivo experiments .

Chemical Reactions Analysis

Types of Reactions

ACBI3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ACBI3 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. These reagents are used under specific conditions to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of ACBI3 depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ACBI3 include other KRAS degraders and inhibitors such as compound 3 and compound 4 . These compounds also target KRAS proteins but may differ in their potency and spectrum of activity.

Uniqueness of ACBI3

ACBI3 is unique in its ability to degrade a wide range of KRAS mutations, including those not yet tractable by inhibitors . This broad-spectrum activity makes ACBI3 a valuable tool in cancer research and drug development. Compared to other KRAS degraders, ACBI3 has shown more profound and sustained pathway modulation across various KRAS mutant cell lines .

Properties

Molecular Formula

C50H62N14O6S2

Molecular Weight

1019.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H62N14O6S2/c1-29(2)42(47(68)63-25-34(66)22-38(63)46(67)55-37(27-65)32-11-13-33(14-12-32)43-31(4)54-28-71-43)64-26-40(58-60-64)69-21-7-6-18-61-19-9-20-62(30(3)24-61)49-53-17-15-36(56-49)45-57-48(70-59-45)50(5)16-8-10-39-41(50)35(23-51)44(52)72-39/h11-15,17,26,28-30,34,37-38,42,65-66H,6-10,16,18-22,24-25,27,52H2,1-5H3,(H,55,67)/t30-,34+,37-,38-,42-,50-/m0/s1

InChI Key

DQRZNYPHOWVXPQ-YDUPODKQSA-N

Isomeric SMILES

C[C@H]1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O

Canonical SMILES

CC1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O

Origin of Product

United States

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